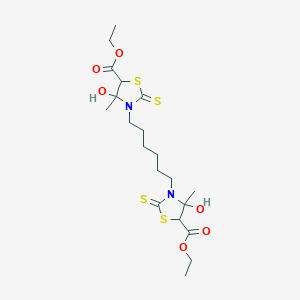
5-Thiazolidinecarboxylic acid, 3,3'-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolidinecarboxylic acid, 3,3’-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester) is a complex organic compound with a molecular formula of C20-H32-N2-O6-S4 and a molecular weight of 524.78 . This compound belongs to the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Thiazolidinecarboxylic acid, 3,3’-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester) involves several steps. One common method includes the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature . This one-pot synthesis approach yields various derivatives with good selectivity and purity . Industrial production methods often employ green chemistry principles to enhance yield, purity, and pharmacokinetic activity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of sulfur atoms in the thiazolidine ring makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazolidine ring.
Common reagents used in these reactions include acetonitrile, thioureas, and various catalysts to improve reaction efficiency . Major products formed from these reactions include various thiazolidine derivatives with enhanced biological activities .
Scientific Research Applications
5-Thiazolidinecarboxylic acid, 3,3’-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfur atoms in the thiazolidine ring enhance its pharmacological properties by facilitating interactions with biological molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Thiazolidinecarboxylic acid, 3,3’-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester) include:
Thiazole: A versatile heterocyclic compound with diverse biological activities.
Thiazolidin-4-one: Known for its anticancer and antimicrobial properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Compared to these compounds, 5-Thiazolidinecarboxylic acid, 3,3’-hexamethylenebis(4-hydroxy-4-methyl-2-thioxo-, diethyl ester) is unique due to its complex structure and the presence of multiple functional groups, which contribute to its enhanced biological activities and diverse applications .
Properties
CAS No. |
21494-81-5 |
|---|---|
Molecular Formula |
C20H32N2O6S4 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
ethyl 3-[6-(5-ethoxycarbonyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C20H32N2O6S4/c1-5-27-15(23)13-19(3,25)21(17(29)31-13)11-9-7-8-10-12-22-18(30)32-14(20(22,4)26)16(24)28-6-2/h13-14,25-26H,5-12H2,1-4H3 |
InChI Key |
MFXZNPCOELMKBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(C(=S)S1)CCCCCCN2C(=S)SC(C2(C)O)C(=O)OCC)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















